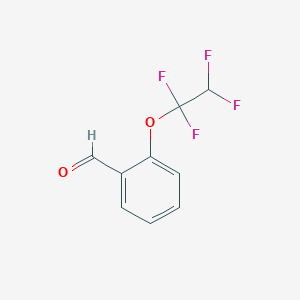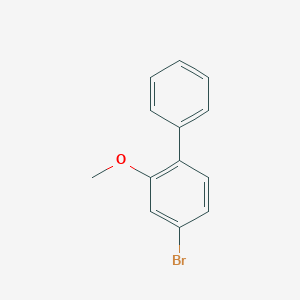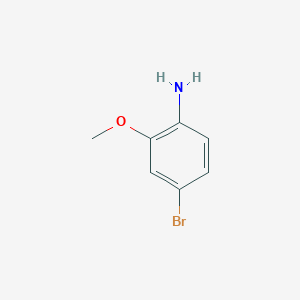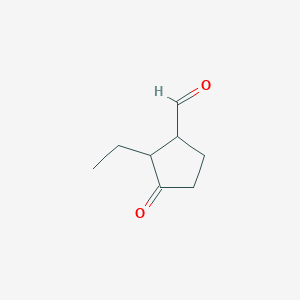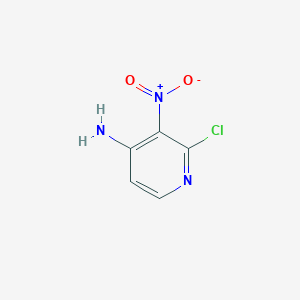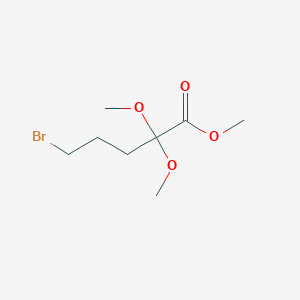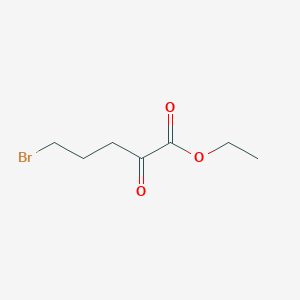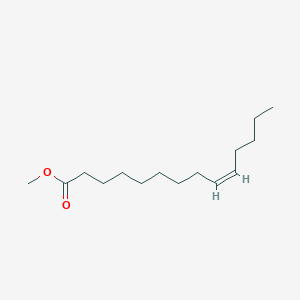
ミリストレイン酸メチル
概要
説明
Methyl cis-9-tetradecenoate, also known as myristoleic acid methyl ester, is an organic compound with the molecular formula C15H28O2. It is a methyl ester derivative of cis-9-tetradecenoic acid, a monounsaturated fatty acid. This compound is commonly found in various natural sources, including plant oils and animal fats .
科学的研究の応用
Methyl cis-9-tetradecenoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of lubricants, surfactants, and biofuels.
作用機序
Biochemical Pathways
Methyl myristoleate may be involved in several biochemical pathways. For instance, it has been suggested that it could play a role in protein myristoylation, a process that regulates cellular signaling pathways in several biological processes . .
Result of Action
It is suggested that the compound might have cytotoxic effects , but more research is needed to fully understand its impact on cellular functions.
準備方法
Synthetic Routes and Reaction Conditions
Methyl cis-9-tetradecenoate can be synthesized through the esterification of cis-9-tetradecenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of methyl cis-9-tetradecenoate often involves the transesterification of triglycerides containing cis-9-tetradecenoic acid with methanol. This process is catalyzed by either acidic or basic catalysts and is carried out under controlled temperature and pressure conditions to optimize yield and purity .
化学反応の分析
Types of Reactions
Methyl cis-9-tetradecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated esters.
Reduction: Alcohols and aldehydes.
Substitution: Amides, esters, and ethers.
類似化合物との比較
Similar Compounds
Methyl oleate: A methyl ester of oleic acid with similar chemical properties but a different carbon chain length.
Methyl linoleate: A methyl ester of linoleic acid with two double bonds, making it more reactive.
Methyl palmitoleate: A methyl ester of palmitoleic acid with a shorter carbon chain.
Uniqueness
Methyl cis-9-tetradecenoate is unique due to its specific carbon chain length and the position of the double bond, which confer distinct physical and chemical properties. These characteristics make it suitable for specialized applications in various fields .
特性
IUPAC Name |
methyl (Z)-tetradec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIPSJUSVXDVPB-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346982 | |
| Record name | Methyl myristoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56219-06-8 | |
| Record name | Methyl cis-9-tetradecenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056219068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl myristoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL CIS-9-TETRADECENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A58GY964 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of methyl myristoleate in cold adaptation of bacteria?
A1: Research suggests that methyl myristoleate plays a crucial role in the cold adaptation mechanism of certain bacteria, such as Acinetobacter johnsonii. As temperatures decrease, A. johnsonii increases its production of methyl myristoleate, along with other polyunsaturated and monounsaturated fatty acids []. This change in membrane lipid composition is believed to help maintain membrane fluidity and integrity at lower temperatures, essential for cell survival and function.
Q2: Can methyl myristoleate be used as a biomarker for cold adaptation?
A2: While methyl myristoleate levels increase in response to cold stress in some bacteria [], further research is needed to determine its reliability as a specific biomarker for cold adaptation. Other factors can also influence its production. More research focusing on the specificity and sensitivity of methyl myristoleate as a biomarker for cold adaptation across different species is needed.
Q3: What is the significance of methyl myristoleate in food science?
A3: Methyl myristoleate contributes to the aroma profile of certain foods. For example, in red jujube fruit, it was identified as one of the volatile organic compounds contributing to the overall aroma []. Its presence in various food sources highlights its potential role in shaping sensory characteristics.
Q4: How is methyl myristoleate utilized in biofuel production?
A4: Methyl myristoleate is a significant component of biodiesel produced from various feedstocks, including chicken fat []. During biodiesel production, triglycerides in chicken fat undergo a transesterification reaction with methanol under subcritical conditions, resulting in the formation of fatty acid methyl esters, including methyl myristoleate. The presence of methyl myristoleate and other fatty acid methyl esters in biodiesel contributes to its fuel properties.
Q5: What analytical techniques are employed to identify and quantify methyl myristoleate?
A5: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of methyl myristoleate in various matrices, including food products [] and biofuels []. This technique allows for the separation and detection of different volatile compounds, including methyl myristoleate, based on their mass-to-charge ratios.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


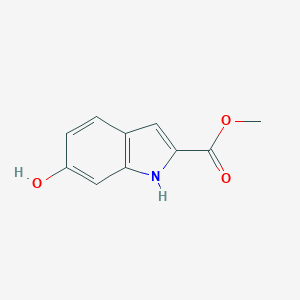
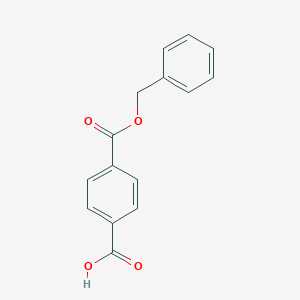
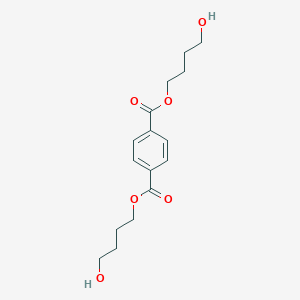
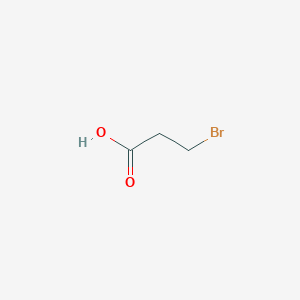
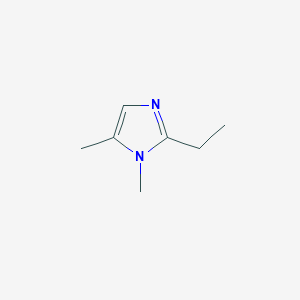
![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)
![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)
